N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
Description
N-(4-Chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline derivative characterized by a 4-chlorophenylamino group at position 4, a methoxy group at position 6, and a 4-methylbenzenesulfonyl substituent at position 3. The sulfonyl group in this compound may enhance binding affinity to biological targets due to its electron-withdrawing nature, while the methoxy group improves solubility .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLPNJHJKQPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects . Additionally, it may interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Quinoline Derivatives
- Sulfonyl vs. Nitro Groups : The target compound’s 4-methylbenzenesulfonyl group (electron-withdrawing) contrasts with NQ15’s nitro group at position 3, which is strongly electron-withdrawing and may reduce metabolic stability compared to sulfonyl .
- Methoxy vs. Ethoxy/Benzyloxy : The 6-methoxy group in the target compound likely improves water solubility relative to NQ15’s 6-benzyloxy or compound 7’s 6-(2-methylbenzyloxy), which introduce steric bulk .
- Halogenated Aromatic Rings : The 4-chlorophenyl group in the target compound differs from compound 7’s 3-chloro-4-fluorophenyl, where fluorine’s electronegativity may enhance target binding .
Physical and Pharmacological Properties
Pharmacokinetic Considerations
- Lipophilicity: The target’s 4-methylbenzenesulfonyl group may balance lipophilicity better than N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine’s trifluoromethyl group, which increases logP .
Biological Activity
N-(4-chlorophenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core structure with several functional groups that enhance its biological activity. The presence of a chlorophenyl group , methoxy group , and sulfonyl moiety contributes to its solubility and bioavailability, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C24H20ClN2O4S |
| Molecular Weight | 463.94 g/mol |
| CAS Number | 902298-82-2 |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems, potentially modulating enzyme activity and influencing cell signaling pathways. This interaction may lead to significant biological effects, including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Antimicrobial properties
Anticancer Activity
Research indicates that compounds in the quinoline family exhibit potent anticancer properties. For instance, studies have shown that similar quinoline derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. The compound's ability to target specific cancer cell lines suggests potential efficacy in treating various malignancies.
- Case Study: Apoptosis Induction
- Cell Proliferation Inhibition
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been investigated for their effectiveness against various pathogens:
- Bacterial Inhibition: Compounds with similar structures have shown significant inhibition against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 75% |
| Escherichia coli | 60% |
Antiviral Properties
Quinoline derivatives have also been explored for antiviral activity, particularly against Hepatitis C virus (HCV) and other viral pathogens. The presence of specific substituents can enhance their effectiveness in inhibiting viral replication.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of the Quinoline Core: Utilizing readily available precursors.
- Introduction of Functional Groups: Employing sulfonylation and methoxylation reactions under controlled conditions.
This compound is primarily utilized in pharmaceutical research due to its potential therapeutic applications in treating cancer and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
